Thulium(III) chloride hydrate

Description

Significance of Lanthanide(III) Halides in Contemporary Inorganic Chemistry

Lanthanide(III) halides, including chlorides, are fundamental to modern inorganic chemistry due to the distinctive properties of the lanthanide elements. numberanalytics.com The lanthanide series, characterized by the progressive filling of the 4f electron shell, exhibits unique electronic and magnetic properties. numberanalytics.comnumberanalytics.com A key feature is the "lanthanide contraction," the steady decrease in ionic radii across the series, which allows for fine-tuning of properties in the materials they form. acs.orgwikipedia.org

These halides are highly reactive and can form complexes with a variety of ligands. numberanalytics.com The trivalent state (Ln³⁺) is the most stable and common oxidation state for lanthanides, making their halides, such as Thulium(III) chloride, reliable sources of these ions for research and applications. numberanalytics.comwikipedia.org The unique 4f-4f electronic transitions in lanthanides give rise to characteristic luminescence and fluorescence, which are harnessed in phosphors for lighting and display technologies. numberanalytics.com Furthermore, the paramagnetic nature of many lanthanide ions, stemming from unpaired 4f electrons, is exploited in applications like magnetic resonance imaging (MRI) contrast agents. numberanalytics.com

Recent research has focused on the conformation and bonding of lanthanide trihalides, revealing that while fluorides tend to be pyramidal, chlorides and bromides often exhibit planar structures. smu.edu The strength and covalency of the bond between the lanthanide and the halide decrease from fluorine to bromine. smu.edu

Historical Perspective on Thulium(III) Species Research

The story of thulium begins in 1879 with its discovery by Swedish chemist Per Teodor Cleve. nih.govnewworldencyclopedia.orgwikipedia.org While examining impurities in the oxide of another rare earth element, erbia (Er₂O₃), Cleve isolated two new substances: a brown one he named holmia (holmium oxide) and a green one he called thulia (thulium oxide). nih.govnewworldencyclopedia.org The name "thulium" is derived from "Thule," an ancient name for Scandinavia. nih.govrsc.org

For many years, the separation of rare earth elements was a significant challenge due to their chemical similarity. rsc.org A relatively pure sample of thulium oxide was not obtained until 1911 by American chemist Charles James. nih.gov The metal itself was first isolated in 1936. wikipedia.org The development of ion-exchange and solvent extraction techniques later made the separation of rare earths, including thulium, more efficient and cost-effective. newworldencyclopedia.org

Early research into thulium and its compounds was largely driven by academic curiosity to determine its properties. A notable achievement was the precise determination of thulium's atomic weight by Theodore William Richards, which contributed to his Nobel Prize in Chemistry in 1914. rsc.org This work involved an arduous 15,000 recrystallization experiments of thulium bromate (B103136) to achieve the necessary purity. rsc.org While many thulium compounds have not found widespread commercial importance, the element itself has been utilized in specialized applications like portable X-ray devices and lasers. newworldencyclopedia.orgbritannica.com

Current Research Frontiers and Challenges for Thulium(III) Chloride Hydrate (B1144303)

Current research on Thulium(III) chloride hydrate is vibrant and focused on harnessing its unique properties for cutting-edge applications. As a water-soluble salt, it is a key starting material in proteomics research and for the synthesis of other thulium compounds, such as thulium(III) oxide. fishersci.nothermofisher.com

Key Research Areas:

Advanced Materials Synthesis: this compound is used as a precursor to create co-doped zirconium dioxide (ZrO₂) with improved optoelectronic features for use in supercapacitors and perovskite solar cells. sigmaaldrich.comsigmaaldrich.com It also serves as a thulium source for synthesizing upconversion nanocrystal-semiconductor hybrid structures (e.g., NaYF₄:Yb,Tm) that exhibit photocatalytic activity across a wide spectrum. sigmaaldrich.comsigmaaldrich.com

Spectroscopic Applications: It is employed as a dopant to prepare lanthanum chloride (LaCl₃) single crystals containing thulium ions (LaCl₃:Tm³⁺). These crystals are valuable in spectroscopic applications for radiation detection. sigmaaldrich.comsigmaaldrich.com

Supramolecular Chemistry: Recent studies have explored the use of this compound in creating dynamic supramolecular structures for applications such as lanthanide detection in complex mixtures using magnetic resonance. acs.org

Phase Transition Materials: A novel compound synthesized from this compound, potassium thiocyanate (B1210189), and tetrabutylammonium (B224687) chloride has been shown to undergo a reversible structural phase transition, which is of interest for developing new dielectric switches and fluorescent materials. researchgate.net

Challenges:

A primary challenge in working with this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air. wikipedia.org This necessitates careful handling and storage to maintain its defined hydrated state and prevent unwanted reactions. Furthermore, as one of the rarest and most expensive of the rare earth elements, the high cost of thulium can be a limiting factor in its large-scale application. newworldencyclopedia.orgbritannica.com Despite these challenges, the unique properties of thulium continue to make its compounds, like the hydrated chloride, a subject of intense and promising research.

Data Tables

Properties of Thulium(III) Chloride

| Property | Value |

| Chemical Formula | TmCl₃ |

| Molar Mass | 275.292 g/mol |

| Appearance | Yellow crystals |

| Crystal Structure | Monoclinic |

| Melting Point | 824 °C |

| Boiling Point | 1,490 °C |

| Data sourced from wikipedia.org |

Properties of Thulium(III) Chloride Hexahydrate

| Property | Value |

| Chemical Formula | TmCl₃·6H₂O |

| Molar Mass | 383.38 g/mol |

| Appearance | Light green, hygroscopic solid |

| Solubility | Soluble in water |

| Data sourced from msesupplies.comwikipedia.orgscbt.com |

Structure

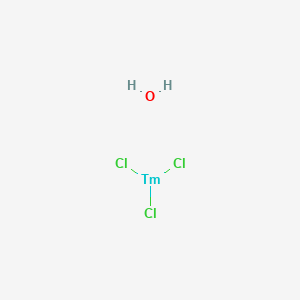

2D Structure

Propriétés

IUPAC Name |

trichlorothulium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tm](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-92-0 | |

| Record name | Thulium chloride (TmCl3), heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Crystallization Science of Thulium Iii Chloride Hydrate

Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for the preparation of thulium(III) chloride hydrate (B1144303), offering excellent control over stoichiometry and purity. These methods typically start with a soluble thulium salt or the oxide.

The synthesis of thulium compounds can be achieved through precipitation by reacting a soluble thulium(III) salt, such as thulium(III) nitrate (B79036), with a suitable precipitating agent. For instance, in related syntheses, precursor powders for thulium(III) oxide have been created by precipitating a thulium salt from an aqueous solution using ammonium (B1175870) hydrogen carbonate. researchgate.net This general principle involves dissolving a thulium salt precursor in a solvent, followed by the addition of a reagent that causes the desired, less soluble thulium compound to form and precipitate out of the solution.

While direct precipitation of thulium(III) chloride hydrate is less common than the acid-oxide route, the principle remains a viable synthetic strategy. This would involve the careful selection of solvents and counter-ions to induce the precipitation of the hydrated chloride salt from a solution containing thulium(III) ions. The resulting precipitate can then be isolated, washed, and dried under controlled conditions to yield the final product.

The most prevalent and straightforward method for preparing this compound is the reaction of thulium(III) oxide (Tm₂O₃) with hydrochloric acid (HCl). wikipedia.orggprareearth.com Thulium(III) oxide, a pale green compound, serves as the primary raw material and can be sourced from the processing of rare-earth ores like monazite (B576339) and bastnasite. gprareearth.comereztech.com

The synthesis is governed by the following chemical equation:

Tm₂O₃ + 6HCl → 2TmCl₃ + 3H₂O gprareearth.com

In this process, high-purity thulium(III) oxide is slowly added to a concentrated solution of hydrochloric acid, typically with stirring to ensure a complete reaction. gprareearth.com The reaction is exothermic, and controlling the temperature may be necessary to manage the reaction rate. gprareearth.com The thulium(III) oxide dissolves in the acid to form a clear, pale green solution of aqueous thulium(III) chloride. gprareearth.com

Following the reaction of thulium(III) oxide with hydrochloric acid, the resulting solution contains dissolved thulium(III) chloride. The isolation of the solid hydrated salt is achieved through controlled crystallization. This process typically involves filtering the solution to remove any unreacted solids, followed by concentrating the filtrate by evaporating the solvent, usually with gentle heating. gprareearth.com

As the solution becomes supersaturated, this compound crystals begin to form and precipitate. gprareearth.com The most commonly isolated form is the hexahydrate, TmCl₃·6H₂O. aemree.com The crystals can then be separated from the remaining liquid (mother liquor) by filtration or centrifugation. gprareearth.com To achieve higher purity, a recrystallization step can be performed, which involves re-dissolving the crystals in a minimal amount of pure water and repeating the crystallization process through slow evaporation or cooling. gprareearth.com The final product is a light green, hygroscopic crystalline solid. wikipedia.org

Solid-State Synthesis Routes for Related Thulium Chloride Systems

While solution-based methods yield the hydrated form, solid-state routes are employed for the synthesis of the related anhydrous thulium(III) chloride (TmCl₃). These methods are crucial for applications where the presence of water is detrimental.

One significant solid-state method is the reaction between thulium(III) oxide and ammonium chloride (NH₄Cl) at elevated temperatures. wikipedia.org The reaction proceeds as follows:

Tm₂O₃ + 6NH₄Cl → 2TmCl₃ + 6NH₃ + 3H₂O wikipedia.org

This process, often referred to as the ammonium chloride route, is a common and effective way to produce anhydrous rare-earth chlorides. wikipedia.orgresearchgate.net

Another direct, high-temperature method is the reaction of elemental thulium metal with chlorine gas (Cl₂): wikipedia.org

2Tm + 3Cl₂ → 2TmCl₃ wikipedia.org

This reaction is highly energetic and yields the anhydrous salt directly. These solid-state methods produce a yellow crystalline solid, in contrast to the green appearance of the hydrated form. wikipedia.orgfuncmater.com

Influence of Reaction Parameters on Material Morphology and Purity

The primary parameters include:

Purity of Reactants: The use of high-purity thulium(III) oxide (e.g., >99%) and hydrochloric acid is essential to ensure the quality of the final product and minimize elemental impurities. gprareearth.com

Reactant Concentration: The concentration of the hydrochloric acid can affect the reaction rate. Higher concentrations (ranging from 10% to 37%) can accelerate the dissolution of the oxide but require more cautious handling. gprareearth.com

Temperature: The reaction between Tm₂O₃ and HCl is exothermic. Temperature control is necessary to prevent the reaction from becoming too vigorous. gprareearth.com During crystallization, temperature influences both solubility and the rate of crystal growth, which in turn affects crystal size and purity. 911metallurgist.com

Stirring: Agitation during the initial reaction ensures uniform mixing and complete dissolution of the oxide precursor. gprareearth.com

Crystallization Rate: The rate of solvent evaporation or cooling significantly impacts crystal size. Slow, controlled crystallization generally leads to larger, more well-defined crystals, while rapid precipitation often results in a finer powder. gprareearth.com

The table below summarizes the key parameters and their effects on the synthesis of this compound.

| Parameter | Effect on Synthesis | Research Findings |

| Purity of Precursors | Directly impacts the purity of the final this compound. | High-purity thulium oxide (>99%) is required to ensure the quality of the final product. gprareearth.com |

| HCl Concentration | Influences the rate of reaction. | Concentrations typically range from 10% to 37%; higher concentrations increase the reaction rate. gprareearth.com |

| Reaction Temperature | Affects reaction kinetics and safety. | The reaction is exothermic; cooling may be needed to control the rate and prevent overheating. gprareearth.com |

| Crystallization Method | Determines crystal size and morphology. | Slow evaporation or cooling of a concentrated solution promotes the formation of larger crystals. gprareearth.com |

| Purification Steps | Enhances the final purity of the compound. | Recrystallization is an effective method to further purify the initial crystalline product. gprareearth.com |

Advanced Spectroscopic Characterization of Thulium Iii Chloride Hydrate Systems

Electronic Spectroscopy for f-f Transition Analysis

The electronic structure of the thulium(III) ion in the chloride hydrate (B1144303) matrix is characterized by its distinctive f-f electronic transitions, which are investigated using absorption and luminescence spectroscopies. These transitions, arising from the rearrangement of electrons within the 4f orbitals, provide a wealth of information about the ion's energy levels and its interactions with the surrounding environment.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy Investigations

UV-Vis-NIR absorption spectroscopy reveals the energy levels of the Tm³⁺ ion in the hydrated chloride environment. The absorption spectrum is characterized by a series of sharp, low-intensity peaks corresponding to the forbidden f-f transitions. These transitions originate from the ³H₆ ground state to various excited states.

Notable absorption peaks for thulium(III) ions are observed in the UV, visible, and NIR regions. For instance, the transition from the ground state to the ¹D₂ state results in an absorption peak around 358-361 nm. researchgate.netmdpi.com Other significant absorptions correspond to transitions to the ¹G₄ (around 460 nm), ³F₂,₃ (around 679 nm), and ³H₄ (around 783.5 nm) energy levels. mdpi.com In the near-infrared region, transitions to the ³H₅ (around 1200 nm) and ³F₄ (around 1721.5 nm) states are prominent. mdpi.com The precise positions and intensities of these absorption bands can be influenced by the solvent and the coordination environment of the Tm³⁺ ion.

Table 1: Key UV-Vis-NIR Absorption Bands of Thulium(III) Species

| Transition | Approximate Wavelength (nm) |

| ³H₆ → ¹D₂ | 358 - 361 |

| ³H₆ → ¹G₄ | 460 |

| ³H₆ → ³F₂,₃ | 679 |

| ³H₆ → ³H₄ | 783.5 |

| ³H₆ → ³H₅ | 1200 |

| ³H₆ → ³F₄ | 1721.5 |

Photoluminescence and Upconversion Luminescence Spectroscopy Studies

Thulium(III) ions are known for their characteristic luminescence, which can be observed through both downconversion and upconversion processes. researchgate.net Upon excitation, the Tm³⁺ ion can relax to lower energy levels by emitting photons. Thulium salts and complexes are emissive from three primary excited states: ¹D₂, ¹G₄, and ³H₄. researchgate.netrsc.org

Radiative transitions from the ¹D₂ state to the ³F₄ and ³H₄ states result in emissions at approximately 452 nm and 622 nm, respectively. researchgate.net The most intense emission from this level is often the transition to the ³H₅ state, observed around 529 nm. researchgate.net The ¹G₄ level also gives rise to important emission bands, with the ¹G₄ → ³H₆ transition producing the characteristic blue emission at around 475-488 nm. researchgate.netmdpi.com

Upconversion luminescence is a phenomenon where the absorption of two or more lower-energy photons leads to the emission of a higher-energy photon. In thulium(III) systems, this can be achieved through various mechanisms, including sequential single-photon absorption and relaxation processes. researchgate.netrsc.org For example, excitation with near-infrared light (e.g., 980 nm) can lead to visible and near-infrared upconversion emissions. researchgate.net Common upconversion emission bands for Tm³⁺ are observed at approximately 475 nm (¹G₄ → ³H₆), 650 nm (¹G₄ → ³F₄), and 800 nm (³H₄ → ³H₆). researchgate.net

Table 2: Prominent Photoluminescence and Upconversion Emission Bands of Thulium(III) Species

| Emission Type | Transition | Approximate Wavelength (nm) |

| Photoluminescence | ¹D₂ → ³F₄ | 452 |

| Photoluminescence | ¹D₂ → ³H₅ | 529 |

| Photoluminescence | ¹D₂ → ³H₄ | 622 |

| Upconversion | ¹G₄ → ³H₆ | 475 |

| Upconversion | ¹G₄ → ³F₄ | 650 |

| Upconversion | ³H₄ → ³H₆ | 800 |

Time-Resolved Luminescence and Quantum Yield Determinations

Time-resolved luminescence spectroscopy provides insights into the dynamics of the excited states of the Tm³⁺ ion. The luminescence lifetime (τ) is a crucial parameter that reflects the rate of de-excitation of an excited state. For thulium(III) complexes, these lifetimes can be on the order of microseconds. rsc.org The lifetime of the ³F₄ level in thulium-doped materials has been a subject of study, with values influenced by the host matrix and fabrication method. rsc.org

The quantum yield (Φ) of luminescence is a measure of the efficiency of the emission process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yields is essential for evaluating the performance of luminescent materials. For thulium(III) species, the quantum yield can be influenced by non-radiative decay pathways, such as quenching by solvent molecules or energy transfer to other species. researchgate.net The presence of high-frequency oscillators, like O-H vibrations from water molecules in the coordination sphere, can significantly quench the luminescence of lanthanide ions, leading to lower quantum yields.

Vibrational Spectroscopy for Ligand Environment and Hydration State Probing

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The O-H stretching vibrations of water molecules are expected to appear as a broad band in the region of 3000-3600 cm⁻¹. The breadth and position of this band are sensitive to the strength of hydrogen bonding within the crystal lattice. The H-O-H bending mode of coordinated water molecules is typically observed around 1600-1650 cm⁻¹. researchgate.net

In addition to the vibrations of the water molecules, librational modes (restricted rotations) of the coordinated water molecules can be observed in the far-infrared region, typically below 1000 cm⁻¹. Furthermore, metal-oxygen and metal-chloride stretching vibrations would also be present at lower frequencies, providing direct information about the coordination of the thulium ion. The study of isotopically substituted (e.g., deuterated) samples can aid in the definitive assignment of these vibrational modes. iaea.org

Table 3: Expected FTIR Vibrational Modes for Thulium(III) Chloride Hydrate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretching | 3000 - 3600 |

| H-O-H Bending | 1600 - 1650 |

| Water Librational Modes | < 1000 |

| Tm-O Stretching | Low Frequency |

| Tm-Cl Stretching | Low Frequency |

Raman Spectroscopy for Crystalline Lattice and Molecular Vibrations

Similar to FTIR, detailed experimental Raman spectra specifically for this compound are not extensively documented in the provided search results. However, general principles of Raman spectroscopy of hydrated crystalline salts can be applied to predict the expected features.

Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide complementary information to FTIR. The O-H stretching and H-O-H bending modes of the water molecules are also active in the Raman spectrum. mendeley.com

A key advantage of Raman spectroscopy is its ability to probe low-frequency lattice vibrations (phonons), which are characteristic of the crystalline structure. researchgate.net These modes, typically observed below 400 cm⁻¹, arise from the collective motions of the ions in the crystal lattice and are sensitive to the crystal symmetry and the nature of the ionic interactions. The analysis of these lattice modes can provide valuable information about the crystal structure and any phase transitions that the material may undergo. aps.org Additionally, the vibrational modes of the [TmClₓ(H₂O)y]³⁻ˣ coordination polyhedra would be observable, providing direct insight into the local structure around the thulium ion.

Table 4: Expected Raman Active Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretching | 2800 - 3700 |

| H-O-H Bending | ~1600 |

| Lattice Vibrations (Phonons) | < 400 |

| [TmClₓ(H₂O)y]³⁻ˣ Polyhedral Modes | Low Frequency |

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful, non-destructive methods for probing the electronic and structural environments of paramagnetic species like the thulium(III) ion in this compound. The unpaired electrons in the 4f shell of the Tm³⁺ ion give rise to unique spectral features in both Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. wikipedia.org It is a direct probe of the electronic ground state of paramagnetic species, providing detailed information about the interaction of unpaired electrons with their local environment. benthamscience.com

The thulium(III) ion possesses a 4f¹² electron configuration, resulting in a ³H₆ ground state. nih.gov As a non-Kramers ion (an ion with an even number of unpaired electrons), Tm³⁺ does not have a degenerate ground state in the absence of a magnetic field, which is often split by the crystal field into a series of singlets. nih.govnii.ac.jp Consequently, conventional EPR signals, which rely on transitions within a Kramers doublet, are often not observed under standard conditions (e.g., X-band frequencies, ~9.5 GHz). nih.gov

However, EPR spectra of Tm³⁺ can be observed under specific conditions:

High-Frequency, High-Field EPR: By using much higher microwave frequencies (e.g., >100 GHz) and correspondingly stronger magnetic fields, it is possible to induce and observe transitions between the crystal field-split energy levels. nih.govresearchgate.net

Parallel-Mode EPR: For non-Kramers ions, EPR transitions can sometimes be induced when the oscillating microwave magnetic field (B₁) is applied parallel to the static external magnetic field (B₀), a configuration different from the standard perpendicular mode. nih.gov

Coupled Ion Systems: In concentrated samples or doped crystals, EPR signals can arise from magnetically coupled pairs of neighboring Tm³⁺ ions. royalsocietypublishing.org

The paramagnetism of certain Tm³⁺ systems, particularly those with a singlet ground state, is dominated by Van Vleck paramagnetism . nii.ac.jpcore.ac.uk This is a temperature-independent susceptibility at low temperatures that arises from the mixing of the non-magnetic ground state with low-lying excited states via the second-order Zeeman effect. wikipedia.org While not a resonance phenomenon itself, this property is a key aspect of the electronic state that can be investigated.

The analysis of a Tm³⁺ EPR spectrum is based on a spin Hamiltonian, which models the observed transitions. The key parameters derived are the g-tensor and the hyperfine coupling tensor (A) . The g-tensor reflects the interaction between the electron spin and the external magnetic field and is often highly anisotropic for lanthanide ions due to strong spin-orbit coupling. The hyperfine coupling tensor describes the interaction between the electron spin and the nuclear spin of the ¹⁶⁹Tm isotope (I = 1/2, 100% natural abundance). royalsocietypublishing.org

| Host Material | Symmetry Site | g-tensor Component | Experimental Value |

|---|---|---|---|

| Yttrium Ethylsulfate | C₃ₕ | g∥ | ~1.14 |

| Yttrium Gallium Garnet (YGG) | D₂ | gₓ | 0.899 |

| gᵧ | 2.203 | ||

| g₂ | 3.585 | ||

| Lead Thiogallate (PbGa₂S₄) | Rhombic | g₁, g₂, g₃ | Values vary for different centers |

This table presents representative g-tensor values for the Tm³⁺ ion in different crystalline environments to illustrate the range and anisotropy of this parameter. Data is synthesized from literature on various thulium-doped systems. nih.govresearchgate.netaps.org

While EPR spectroscopy probes the unpaired electrons directly, Nuclear Magnetic Resonance (NMR) spectroscopy observes the atomic nuclei within the molecule. mdpi.com The presence of the paramagnetic Tm³⁺ ion in this compound dramatically influences the NMR spectra of surrounding nuclei (e.g., ¹H of water ligands, ¹⁷O, ³⁵Cl, ³⁷Cl). This influence manifests primarily as large shifts in resonance frequencies and significant changes in nuclear relaxation rates. wikipedia.org

Paramagnetic Shifts (Hyperfine Shifts):

The difference in chemical shift between a nucleus in a paramagnetic compound and its position in a comparable diamagnetic compound is termed the hyperfine or paramagnetic shift. wikipedia.org This shift has two primary contributions:

Contact (Scalar) Shift: This arises from the transfer of unpaired electron spin density from the metal ion to the observed nucleus, typically through covalent bonds. It requires a finite probability of the unpaired electron being at the nucleus.

Pseudocontact (Dipolar) Shift (PCS): This is a through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spin. The PCS is dependent on the anisotropy of the magnetic susceptibility of the Tm³⁺ ion and the geometric position of the nucleus relative to the metal ion. acs.org

Paramagnetic Relaxation Enhancement (PRE):

The fluctuating magnetic field generated by the unpaired electrons of the Tm³⁺ ion provides a powerful mechanism for nuclear spin relaxation. This leads to a significant shortening of both the longitudinal (T₁) and transverse (T₂) relaxation times of nearby nuclei. mdpi.com The most noticeable effect in the NMR spectrum is the broadening of resonance lines, as the linewidth is inversely proportional to T₂. The extent of this broadening is highly dependent on the distance between the nucleus and the paramagnetic ion (proportional to 1/r⁶), making it a sensitive probe of internuclear distances. illinois.edu Nuclei very close to the Tm³⁺ ion may be broadened to the point of being undetectable, creating a "blind sphere" around the metal. mdpi.comillinois.edu

In the solid state, techniques like Magic Angle Spinning (MAS) NMR can be employed. However, the large paramagnetic shifts and anisotropies associated with Tm³⁺ can make obtaining and interpreting high-resolution solid-state NMR spectra challenging. The spectra are often characterized by very broad lines and large spinning sideband manifolds, which nonetheless contain detailed information about the electronic structure and the local environment of the thulium ion.

| Nucleus | Coordination Sphere | Expected Paramagnetic Shift (¹H) | Expected Linewidth | Primary Information Source |

|---|---|---|---|---|

| Water Protons | Inner Sphere (Directly Coordinated) | Very Large (tens of ppm) | Very Broad (may be undetectable) | Relaxation (Distance), Contact Shift |

| Water Protons | Second Sphere | Large (several ppm) | Broad | Pseudocontact Shift (Geometry), Relaxation |

| Counter-ion (e.g., from buffer) | Outer Sphere | Small to Moderate | Moderately Broadened | Pseudocontact Shift (Ion Pairing) |

This table provides a conceptual illustration of the expected NMR properties for protons in the different environments of a hydrated thulium(III) chloride system in solution.

X-ray Absorption and Emission Spectroscopy (XAS/XES) for Electronic Configuration

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure, oxidation state, and local coordination environment of a specific atom within a material. researchgate.net The technique involves tuning the energy of an X-ray beam through an absorption edge of the element of interest—in this case, thulium—and measuring the resulting absorption coefficient.

For a heavy element like thulium, the L-edges (excitations of 2p electrons) and M-edges (excitations of 3d electrons) are most commonly studied. The ground state electronic configuration of the Tm³⁺ ion is [Xe] 4f¹². thermofisher.com XAS probes transitions from core orbitals to unoccupied states. For Tm³⁺, L-edge XAS involves the excitation of a 2p electron into an empty 5d orbital (2p → 5d).

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, within about 50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. The features in the XANES spectrum, such as the position of the edge and the intensity and shape of the "white line" (the main absorption peak), are determined by the electronic transitions and multiple scattering of the ejected photoelectron by neighboring atoms. researchgate.net For Tm³⁺Cl₆³⁻, analysis of the electronic absorption spectra, a related technique, has shown that a proper description of the electronic states requires including configuration interactions between the 4f¹² and charge-transfer configurations (e.g., 4f¹³L⁻¹, where L⁻¹ represents a hole on the chloride ligand). researchgate.net This highlights the covalent contribution to the bonding, which can be probed by XANES.

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations extending several hundred eV above the edge. These oscillations result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS region provides quantitative information about the local structure, including the identity and number of coordinating atoms (coordination number) and the precise interatomic distances (bond lengths). For this compound, EXAFS could be used to determine the Tm-Cl and Tm-O bond distances and the number of coordinated chloride ions and water molecules.

X-ray Emission Spectroscopy (XES) is a complementary technique that probes the occupied electronic states. Following the creation of a core hole by an incident X-ray, an electron from a higher energy level relaxes to fill the hole, emitting a fluorescent X-ray in the process. The energy of the emitted photon is equal to the energy difference between the two electronic levels. High-resolution XES can provide information about spin state, ligand identity, and orbital hybridization.

| Absorption Edge | Electron Transition | Energy (eV) |

|---|---|---|

| L₃ | 2p₃/₂ → 5d | 8648 |

| L₂ | 2p₁/₂ → 5d | 9617 |

| L₁ | 2s → 5p | 10116 |

| M₅ | 3d₅/₂ → 4f | 1468 |

| M₄ | 3d₃/₂ → 4f | 1515 |

This table lists the energies of the principal L- and M-shell X-ray absorption edges for elemental thulium. The exact energies in this compound may show slight chemical shifts. eels.infowashington.edu

Structural Elucidation and Coordination Chemistry of Thulium Iii Chloride Hydrate

Single-Crystal and Powder X-ray Diffraction Analysis of Hydrated Thulium(III) Chloride Structures

Single-crystal and powder X-ray diffraction (XRD) are the definitive techniques for elucidating the three-dimensional atomic arrangement in crystalline solids like Thulium(III) chloride hydrate (B1144303). While single-crystal XRD provides precise atomic coordinates, bond lengths, and angles for a complete structural model, powder XRD is crucial for phase identification, assessing sample purity, and studying structural changes under non-ambient conditions. researchgate.net

For the anhydrous form, Thulium(III) chloride (TmCl₃), studies have shown it adopts a monoclinic crystal structure, isostructural to Yttrium(III) chloride (YCl₃), where each thulium ion is octahedrally coordinated to six chloride ions. wikipedia.orgwebelements.co.ukfuncmater.com The introduction of water molecules into the crystal lattice to form hydrates leads to more complex structures with higher coordination numbers for the Tm³⁺ ion.

The coordination environment of the Thulium(III) ion in its hydrated chloride salts is defined by the number of directly bonded water molecules (hydration number) and chloride ions. This arrangement forms a coordination polyhedron around the central metal ion. While a definitive single-crystal structure for a specific Thulium(III) chloride hydrate was not detailed in the surveyed literature, extensive studies on analogous hydrated lanthanide salts, such as Thulium(III) nitrate (B79036) hydrates, provide significant insight.

Table 1: Representative Coordination Data for a Thulium(III) Hydrated Salt Complex ([Tm(NO₃)₃(H₂O)₄]·2H₂O)

| Parameter | Value | Reference |

| Central Ion | Tm³⁺ | nih.gov |

| Coordination Number | 10 | nih.gov |

| Coordinating Ligands | 4 H₂O, 3 NO₃⁻ (bidentate) | nih.gov |

| Coordination Polyhedron | Distorted bicapped square antiprism | nih.gov |

| Tm—O (H₂O) Bond Lengths | 2.290 – 2.336 Å | nih.gov |

| Tm—O (NO₃⁻) Bond Lengths | 2.404 – 2.991 Å | nih.gov |

Crystalline solids can undergo reversible structural phase transitions upon changes in temperature or pressure. aps.org These transitions involve a change in the crystal lattice symmetry and can be driven by factors such as the ordering of disordered groups or subtle shifts in atomic positions. rsc.orgmdpi.com Techniques like differential scanning calorimetry (DSC) and variable-temperature XRD are employed to detect and characterize these transitions. While the phenomenon is well-documented in various inorganic-organic hybrid materials and other complex salts, specific studies detailing reversible structural phase transitions in this compound were not identified in the available research literature. rsc.org

Neutron Diffraction Investigations for Hydrogen Atom Localization in Hydrated Structures

While X-ray diffraction is powerful for determining the positions of heavy atoms, it is relatively insensitive to hydrogen atoms due to their low electron density. nih.gov Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or more favorably, its isotope deuterium) is comparable to that of heavier elements like oxygen or chlorine. nih.govresearchgate.net This makes neutron diffraction an indispensable tool for the precise localization of hydrogen atoms in hydrated crystals. researchgate.net Such data are essential for accurately determining the orientation of water molecules and unequivocally mapping the intricate details of hydrogen-bonding networks, which is often ambiguous when relying on X-ray data alone. nih.gov Despite the technique's suitability, specific published neutron diffraction studies focused on this compound were not found.

Solution-Phase Coordination Chemistry of Thulium(III) Aquo Complexes

When this compound dissolves in water, the crystalline lattice breaks down, and the Thulium(III) ion becomes solvated by water molecules to form an aquo complex, generally denoted as [Tm(H₂O)ₙ]³⁺. wikipedia.orgbritannica.com The behavior of these aquo complexes underpins the aqueous chemistry of the element. Due to the large ionic radius and high charge of lanthanide(III) ions, they typically exhibit high coordination numbers in aqueous solution. For the trivalent lanthanide series, the coordination number of the aquo ion is generally observed to be nine for the lighter lanthanides and decreases to eight for the heavier ones, including thulium, as a result of the lanthanide contraction. dalalinstitute.com

The coordination sphere of the [Tm(H₂O)ₙ]³⁺ complex is not static. The coordinated water molecules are in constant exchange with the bulk water molecules of the solvent. wikipedia.org The rate of this water exchange is a fundamental characteristic of the aquo ion. Water exchange rates for lanthanide(III) aquo ions are very fast, typically on the order of 10⁷ to 10⁹ s⁻¹. wikipedia.org This dynamic process is usually studied via techniques such as ¹⁷O NMR spectroscopy and computational methods like molecular dynamics (MD) simulations. nih.gov These simulations, as applied to analogous ions like Curium(III), can model the hydration shells and the lifetime of water molecules within them. nih.gov

Speciation studies in aqueous solution aim to identify all the different chemical forms of an element that exist under specific conditions. For Thulium(III) in a simple aqueous chloride solution at acidic to neutral pH, the predominant species is the hydrated aquo ion, [Tm(H₂O)ₙ]³⁺. dalalinstitute.comresearchgate.net

Table 2: General Properties of Trivalent Lanthanide Aquo Ions in Solution

| Property | Description | Typical Values / Trends |

| Predominant Species | [Ln(H₂O)ₙ]³⁺ | n = 9 for early Ln³⁺, n = 8 for late Ln³⁺ |

| Coordination Geometry | Tricapped trigonal prism (n=9) or Square antiprism (n=8) | Geometry depends on coordination number |

| Water Exchange Rate (kₑₓ) | Rate of exchange between coordinated and bulk water | ~10⁷ - 10⁹ s⁻¹; increases across the series |

| Acidity (pKₐ) | [Ln(H₂O)ₙ]³⁺ ⇌ [Ln(H₂O)ₙ₋₁(OH)]²⁺ + H⁺ | Weakly acidic, pKₐ ≈ 8-9 |

Complex Formation with Exogenous Ligands (e.g., Thiocyanate (B1210189), Acetylacetonate)

This compound serves as a versatile precursor for the synthesis of more complex coordination compounds through the substitution of its coordinated water and/or chloride ions with various exogenous ligands. These reactions are driven by the high affinity of the hard Lewis acidic Tm³⁺ ion for oxygen and nitrogen donor atoms.

Thiocyanate Complexes: The interaction of thulium(III) ions with thiocyanate (SCN⁻) ligands leads to the formation of anionic complexes. Research has identified the existence of hexathiocyanate thulium(III) anions, [Tm(NCS)₆]³⁻. msesupplies.com In these complexes, the thulium ion is coordinated by six thiocyanate ligands. The thiocyanate ion is an ambidentate ligand, meaning it can coordinate through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). For lanthanide ions like Tm³⁺, which are classified as hard acids, coordination is expected to occur through the nitrogen atom, favoring the formation of isothiocyanate complexes. mdpi.com

Acetylacetonate (B107027) Complexes: Thulium(III) chloride is a common starting material for the synthesis of thulium(III) acetylacetonate. wikipedia.org The reaction typically involves treating an aqueous solution of thulium(III) chloride with acetylacetone (B45752) (Hacac) in the presence of a base, such as ammonia (B1221849) or sodium acetate. magritek.comscribd.com The base deprotonates the acetylacetone to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, binding to the Tm³⁺ ion through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org

The resulting complex is often a hydrated species. For instance, the dihydrate, Tm(C₅H₇O₂)₃(H₂O)₂, has been characterized by X-ray crystallography, revealing an 8-coordinate thulium center. wikipedia.org A related study on volatile thulium precursors successfully synthesized several thulium trifluoroacetylacetonate complexes, including a dimeric structure, [Tm(tfaa)₃(H₂O)]₂, and a mixed-ligand chloro complex, [TmCl₂(tfaa)(diglyme)], further demonstrating the utility of thulium chlorides in synthesizing β-diketonate complexes. researchgate.net The coordination environment in these complexes is typically a distorted square antiprism or a similar high-coordination geometry. researchgate.net

| Bond | Distance (pm) | Description |

|---|---|---|

| Tm-O (bridging) | 242.1(4) | Bond to the μ₂-coordinating oxygen atom. |

| Tm-O (bridging) | 247.5(4) | Slightly longer bond to the same bridging oxygen. |

| Tm-O (terminal) | 222.8(4) - 230.1(4) | Range of bond lengths to singly coordinating oxygen atoms. |

Theoretical and Computational Chemistry Approaches to Structure and Bonding

Theoretical and computational methods are indispensable tools for elucidating the intricate details of the structure, bonding, and behavior of f-block element compounds like this compound. These approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a standard computational method for investigating the structural and electronic properties of metal complexes. rsc.orgnih.gov This quantum mechanical approach calculates the electronic structure of a molecule based on its electron density, providing a balance between computational cost and accuracy. nih.gov

For thulium(III) compounds, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest-energy arrangement of atoms, predicting bond lengths, bond angles, and coordination geometries.

Assess Stability: Compute the total electronic energy of the complex, allowing for comparisons of the relative stabilities of different isomers or coordination environments. nist.govresearchgate.net

Molecular Dynamics Simulations of Hydration Shells and Solution Behavior

When this compound dissolves in water, the Tm³⁺ ion is surrounded by a shell of water molecules, known as the hydration shell. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of such systems at the atomic level. rsc.orgoaepublish.com

Experimental evidence suggests that in aqueous solution, the Tm³⁺ ion is coordinated by nine water molecules in its primary hydration shell. wikipedia.org MD simulations can model this hydrated ion, [Tm(H₂O)₉]³⁺, providing detailed insights into its dynamic properties. The simulation tracks the trajectories of all atoms over time based on a defined force field that describes the interatomic interactions.

Key parameters derived from MD simulations of the Tm³⁺ hydration shell include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding water molecules at a certain distance from the central thulium ion, defining the structure and extent of the hydration shells.

Coordination Number: Integration of the first peak of the Tm-O RDF provides the average number of water molecules in the first hydration shell.

Ligand Residence Time: This parameter quantifies the average time a water molecule spends in the primary hydration shell before exchanging with a molecule from the bulk solvent, indicating the lability of the coordinated water.

Dynamical Properties: Simulations can reveal the vibrational modes of the hydrated complex and the diffusive motion of the ion and its surrounding water molecules. nih.gov

These simulations are crucial for understanding the behavior of thulium(III) chloride in aqueous media, which underpins its reactivity and complex formation pathways.

| Parameter | Information Obtained |

|---|---|

| Radial Distribution Function (g(r)) | Provides average distances and structure of hydration shells. |

| Coordination Number (CN) | Determines the number of nearest-neighbor water molecules. |

| Ligand Exchange Dynamics | Reveals the rate and mechanism of water exchange between the hydration shell and bulk. |

| Residence Time | Quantifies the stability of the primary hydration shell. |

Crystal Field Theory and Ab Initio Calculations of Electronic Transitions

Crystal Field Theory (CFT): Crystal Field Theory provides a qualitative model to describe the electronic structure of metal ions in coordination complexes. wikipedia.orguomustansiriyah.edu.iq It treats the ligands (in this case, water and chloride ions) as point charges that create an electrostatic "crystal field" around the central metal ion. This field removes the degeneracy of the ion's valence orbitals. For the Tm³⁺ ion ([Xe] 4f¹²), the relevant orbitals are the seven 4f orbitals. vedantu.comenvironmentalchemistry.com

The geometry of the ligands in this compound dictates the symmetry of the crystal field, which in turn determines how the 4f orbitals are split into different energy levels. libretexts.org Electronic transitions can occur when an electron is promoted from a lower-energy f-orbital to a higher-energy f-orbital by absorbing a photon of light. The energy difference between these levels corresponds to the energy of the absorbed light, which is responsible for the pale green color of hydrated thulium(III) compounds. wikipedia.org The strength of the crystal field influences the magnitude of the energy splitting (Δ), and studies have explored the relationship between crystal field strength and the spin-orbit interaction for the ground state of Tm³⁺ in various crystal hosts. researchgate.net

Ab Initio Calculations: For a more quantitative and rigorous description of electronic transitions, ab initio quantum chemical methods are employed. researchgate.net These "first-principles" calculations solve the Schrödinger equation for the molecule with minimal experimental input. nih.gov Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) are particularly suited for f-block elements, where electron correlation effects are significant.

These calculations can determine the energies of the ground and various excited electronic states of the this compound complex with high accuracy. mdpi.com The energy differences between these calculated states correspond to the vertical electronic transitions. The results can be used to simulate the electronic absorption spectrum of the compound, allowing for a direct comparison with experimental spectroscopic data and a detailed assignment of the observed absorption bands. mdpi.com

Research Applications of Thulium Iii Chloride Hydrate in Functional Materials

Precursor Chemistry for Advanced Thuli-um-Containing Materials

As a starting material, thuli-um(III) chloride hydrate (B1144303) is integral to the creation of sophisticated materials with applications ranging from medical imaging to telecommunications. Its chemical reactivity allows for precise incorporation of thuli-um into diverse material matrices.

Thuli-um(III) chloride hydrate is a common starting material for the synthesis of thuli-um(III) oxide (Tm₂O₃), a compound with significant applications in high-technology fields. msesupplies.comsamaterials.com One established method to produce thuli-um(III) oxide involves a reaction between thuli-um(III) chloride and a strong base. wikipedia.org Another approach is the reaction of thuli-um(III) oxide or thuli-um(III) carbonate with ammoni-um chloride to yield thuli-um(III) chloride, which can then be further processed. wikipedia.org

The resulting thuli-um(III) oxide is valued for its exceptional thermal stability, characterized by a very high melting point of 2,341 °C and a boiling point of 3,945 °C. stanfordmaterials.com These properties make it highly suitable for manufacturing components used in high-temperature furnaces and as thermal shielding in the aerospace industry. stanfordmaterials.com In the realm of electronics and optics, thuli-um(III) oxide is instrumental in producing specialty glasses and advanced ceramics for laser technology and other optoelectronic devices. samaterials.comstanfordmaterials.comattelements.com Thuli-um-based lasers, for instance, are particularly efficient for the superficial ablation of tissue with minimal coagulation depth, making them valuable for surgical applications. stanfordmaterials.com

Thuli-um(III) chloride hydrate is a key dopant for creating luminescent materials and phosphors. msesupplies.comsamaterials.com These materials are capable of upconversion, a process where lower-energy photons are converted into higher-energy emitted light. Thuli-um-doped materials are particularly noted for their blue fluorescence. unisa.edu.aunih.gov

The unique energy level structure of the Tm³⁺ ion facilitates these luminescent properties. laser-crylink.com When incorporated into a host crystal, Tm³⁺ ions can absorb light and then emit it at different wavelengths, a phenomenon crucial for applications like optical sensors and solid-state lasers. mx-rareearth.com The specific synthesis conditions, such as reaction time and pH, can be controlled to optimize the photoluminescent properties of the resulting materials. nih.gov For example, in the synthesis of Tm³⁺-doped Y₂O₃ nanocrystals via hydrothermal methods, the precursor materials can be calcined to produce nanocrystals that exhibit a strong blue emission at 450 nm. unisa.edu.au

Thuli-um(III) chloride hydrate serves as an essential thuli-um source for the synthesis of complex nanocrystals and hybrid structures, with NaYF₄:Yb,Tm being a prominent example. sigmaaldrich.com These upconversion nanocrystals are of significant interest for bioimaging applications due to their ability to emit near-infrared (NIR) light (~800 nm) upon excitation by another NIR wavelength (~980 nm). nih.gov

The synthesis of these nanocrystals often involves methods like co-thermolysis or solvothermal synthesis, where thuli-um(III) chloride or other thuli-um precursors are combined with salts of yttri-um, ytterbi-um, sodi-um, and a fluorine source. nih.govnih.govmdpi.com The precise control over synthesis parameters such as precursor concentrations, reaction temperature, and time is crucial for determining the size, phase (cubic or hexagonal), and luminescent efficiency of the resulting nanocrystals. nih.govmdpi.com For instance, research has shown that the intensity of the NIR upconversion emission in NaYF₄:Yb³⁺/Tm³⁺ nanocrystals can be increased by up to 43 times by adjusting the relative content of Yb³⁺ ions. nih.gov

| Synthesis Method | Precursors | Key Parameters | Resulting Nanocrystal Properties | Reference |

|---|---|---|---|---|

| Co-thermolysis | Tm₂O₃, Yb₂O₃, Y₂O₃, NaOH, Trifluoroacetic acid | Relative content of Yb³⁺ ions (20% to 100%) | Ultrasmall size (7–10 nm), up to 43x increase in NIR UC emission intensity | nih.gov |

| Thermal Decomposition | Rare-earth chlorides, Sodium oleate | Molar ratio of Na⁺/Ln³⁺/F⁻, Reaction temperature (220–300 °C) | Size- and phase-controlled (cubic or hexagonal) nanocrystals | mdpi.com |

| Solvothermal Synthesis | Ln(NO₃)₃, Oleic acid, Ethanol, NH₄F, NaOH | Reaction time (24h), pH (5), Thermal treatment | Optimized blue-emission performance, smaller particle size | nih.gov |

Thuli-um(III) chloride hydrate is utilized as a precursor for doping metal oxides, such as zirconi-um dioxide (ZrO₂), to enhance their optoelectronic properties. sigmaaldrich.com Doping ZrO₂ with thuli-um ions (Tm³⁺) can introduce new energy levels within the material's band gap, leading to useful luminescent characteristics. nih.govmdpi.com

Research has demonstrated that Tm³⁺-doped ZrO₂ nanocrystals exhibit blue upconversion emission when excited by red light. nih.gov The emission wavelength can be tuned by changing the excitation wavelength, a property that is valuable for various optoelectronic applications. nih.gov For example, under excitation at 649 nm, emission bands are observed at 475, 488, and 501 nm, while excitation at 655 nm results in bands at 454 and 460 nm. nih.gov This demonstrates a two-photon absorption process. nih.gov Furthermore, studies on translucent dental zirconia have shown that doping with thuli-um oxide (derived from precursors like thuli-um chloride) induces blue fluorescence under UV light without negatively impacting the material's physical properties. nih.govresearchgate.net These enhanced ZrO₂ materials show potential for use in supercapacitors and perovskite solar cells. sigmaaldrich.com

Role in Optical and Photonic Materials Research

The incorporation of thuli-um, often from thuli-um(III) chloride hydrate, into various host materials is a cornerstone of research in optical and photonic devices. The unique electronic transitions of the Tm³⁺ ion are leveraged to create components for lasers and optical amplifiers.

Thuli-um(III) chloride hydrate is an important precursor for the fabrication of thuli-um-doped optical fibers and laser crystals. msesupplies.comsamaterials.comattelements.com Thuli-um-doped fiber amplifiers (TDFAs) and lasers are of great interest because they operate in the eye-safe wavelength region around 2 µm. mdpi.comfocenter.com This makes them suitable for applications in medicine, remote sensing, and materials processing. laser-crylink.commdpi.com

In the fabrication of silica-based optical fibers, a solution doping technique is often employed, where a porous silica (B1680970) preform is soaked in a solution containing thuli-um chloride and other co-dopants like alumini-um chloride. mdpi.com The presence of co-dopants such as alumini-um is crucial for enhancing the local environment of the thuli-um ions, which can lead to an increased fluorescence lifetime and improved laser efficiency. mdpi.com Research has shown that highly alumini-um-codoped thuli-um silicate (B1173343) optical fibers can exhibit significantly enhanced fluorescence lifetimes of over 500 μs, with a maximum recorded value of 756 μs. mdpi.com These high-performance fibers are then used to construct compact and efficient all-fiber ring lasers capable of producing ultrafast pulses. mdpi.com

| Material | Fabrication Method | Key Precursors | Performance Metric | Result | Reference |

|---|---|---|---|---|---|

| Tm-doped Silica Fiber | Solution Doping (SD) | Thuli-um chloride, Alumini-um chloride | Fluorescence Lifetime | >500 µs (max 756 µs) | mdpi.com |

| Tm-doped Silica Fiber | Dispersion Doping (NP) | Thuli-um chloride, Alumina nanoparticles | Fluorescence Lifetime | Enhanced compared to standard fibers | mdpi.com |

| All-Fiber Ring Laser | Incorporation of Tm-doped fiber | - | Output Pulsewidth | 905 fs | mdpi.com |

| All-Fiber Ring Laser | Incorporation of Tm-doped fiber | - | Repetition Rate | 32.67 MHz | mdpi.com |

Investigation of Upconversion Luminescence for Display and Imaging Technologies

The investigation of thulium-doped materials for upconversion luminescence is a highly active area of research, primarily driven by the demand for advanced display and biomedical imaging technologies. Upconversion is a process where low-energy light, typically in the near-infrared (NIR) spectrum, is converted into higher-energy visible or ultraviolet light. Thulium(III) ions are instrumental as activators in lanthanide-doped upconversion nanoparticles (UCNPs) due to their distinct energy level structure. nih.govnih.gov

Thulium(III) chloride hydrate is a common starting material for synthesizing these UCNPs, such as Sodium yttrium fluoride (B91410) (NaYF₄) nanocrystals co-doped with Ytterbium(III) (Yb³⁺) as a sensitizer (B1316253) and Thulium(III) (Tm³⁺) as an activator. The Yb³⁺ ions efficiently absorb NIR radiation (commonly around 980 nm) and transfer the energy to the Tm³⁺ ions, which then emit light at shorter wavelengths through a series of electronic transitions.

Key research findings in this area include:

NIR-II Excitation: Tm³⁺ ions can be directly excited by wavelengths in the bio-friendly near-infrared-II (NIR-II) window (1000–1700 nm). nih.govnih.gov This is significant for bioimaging as it allows for deeper tissue penetration and reduced autofluorescence from biological samples. nih.govcolumbia.edu

Tunable Emissions: Thulium-doped nanoparticles can produce multiple emission bands. Under NIR excitation, prominent blue emission (around 475 nm) and near-infrared emission (around 800 nm) are commonly observed. researchgate.net Researchers have demonstrated that changing the excitation wavelength within the NIR-II range (e.g., 1064 nm, 1150 nm, 1208 nm) can alter the emission spectra. nih.govnih.gov For instance, excitation at 1150 nm was found to generate a three-photon 475 nm emission that was nearly 100 times stronger than that produced by 1064 nm excitation. nih.gov

Enhanced Brightness: The luminescence intensity of these nanoparticles can be significantly enhanced by creating a core-shell structure, where an inert layer (like undoped NaYF₄) is grown around the doped core. This shell passivates surface defects and minimizes luminescence quenching, leading to a tenfold or greater increase in emission intensity. nih.govresearchgate.net

Display Technologies: The ability of thulium to emit bright blue light upon excitation makes it a valuable component in phosphors for flat-panel display screens and specialized lighting systems. sfa-oxford.comqsrarematerials.com

The unique properties of thulium-based upconversion, such as high photostability and long luminescence lifetimes, make these materials superior to traditional organic fluorophores for high-contrast imaging and multiplexed detection schemes. nih.govacs.org

| Feature | Description | Wavelengths (nm) | Application |

| Excitation | Near-Infrared (NIR) light is absorbed by the material. | 980, 1064, 1150, 1208 | Bio-imaging, Displays |

| Emission (Blue) | Upconverted emission in the blue region of the spectrum. | ~475 | High-resolution imaging, Displays |

| Emission (NIR) | Upconverted emission in the near-infrared region. | ~800 | Deep tissue imaging |

| Core-Shell Structure | An inert shell enhances luminescence brightness. | N/A | Optimized nanoprobes |

Applications in Specialty Glass and Optical Coatings

This compound is a key raw material for producing thulium-doped specialty glasses, particularly silica-based optical fibers, which are fundamental components of modern telecommunications and laser systems. msesupplies.com When incorporated into the glass matrix, Tm³⁺ ions impart specific optical properties that allow for the amplification of light and the generation of laser radiation at distinct wavelengths.

Thulium-Doped Fiber Amplifiers (TDFAs): TDFAs are crucial for optical communication networks. They are designed to amplify signals in the S-band (1460-1530 nm), a spectral region shorter than the more common C-band where Erbium-doped fiber amplifiers (EDFAs) operate. rp-photonics.com The use of thulium extends the bandwidth of fiber optic systems, enabling higher data transmission capacity.

Thulium-Doped Fiber Lasers (TDFLs): TDFLs are a major application of thulium-doped glass. These lasers are known for their high efficiency and excellent beam quality, operating primarily in the eye-safe 2-micrometer (1800-2100 nm) spectral region. mdpi.comfocenter.com This wavelength is highly absorbed by water, making TDFLs particularly effective for medical applications like precision surgery and tissue ablation, as well as for materials processing and remote sensing (LIDAR). sfa-oxford.comxhfiber.com The broad gain bandwidth of thulium-doped fibers also allows for the development of wavelength-tunable and ultrashort-pulse lasers. rp-photonics.commdpi.com

Optical Coatings: Thulium compounds, derived from precursors like thulium(III) chloride, are also used in the production of optical coatings and thin films. americanelements.com These coatings can be applied to lenses and other optical components to control reflectivity and transmission at specific wavelengths, leveraging the unique absorption and emission characteristics of the thulium ion.

| Application | Material/Device | Operating Wavelength (nm) | Key Advantage |

| Telecommunications | Thulium-Doped Fiber Amplifier (TDFA) | 1460 - 1530 (S-band) | Extends bandwidth of optical networks. rp-photonics.com |

| Lasers | Thulium-Doped Fiber Laser (TDFL) | 1800 - 2100 | High efficiency, eye-safe, strong water absorption. mdpi.comfocenter.com |

| Optics | Optical Coatings | Varies | Wavelength-specific light filtering. americanelements.com |

Catalytic Science Applications

The catalytic potential of thulium compounds, including those derived from this compound, is an expanding field of chemical research. The thulium(III) ion's properties as a hard Lewis acid, coupled with its ability to be incorporated into diverse structural frameworks, make it a versatile component in both homogeneous and heterogeneous catalysis.

This compound as a Lewis Acid Catalyst in Organic Reactions

Like other lanthanides, the thulium(III) ion is an effective Lewis acid catalyst. mackenzie.br Lewis acids are electron-pair acceptors that can activate electron-rich functional groups, most notably carbonyls, in organic molecules. Lanthanide(III) ions are particularly valued for their high oxophilicity (strong affinity for oxygen) and water stability, allowing them to function effectively even in the presence of moisture, which deactivates many traditional Lewis acids. mackenzie.brresearchgate.net

While research often highlights lanthanide triflates, the fundamental Lewis acidity of the Tm³⁺ ion is the key property, making thulium(III) chloride a viable catalyst or precursor. researchgate.net These catalysts have been shown to be effective in a variety of important organic transformations:

Carbon-Carbon Bond Formation: Catalyzing reactions such as the Diels-Alder, Friedel-Crafts, and Knoevenagel condensation reactions. researchgate.netsci-hub.se

Esterification and Acylation: Promoting the formation of esters and the addition of acyl groups. sci-hub.seresearchgate.net

Heterocycle Synthesis: Facilitating the construction of complex ring structures.

The catalytic efficiency of lanthanide ions can be correlated with their ionic radius and electrophilicity. rsc.org The choice of a specific lanthanide, like thulium, can influence reaction rates and selectivity.

Development of Heterogeneous Catalysts from Thulium(III) Precursors

A significant advantage of using this compound is its utility as a precursor for creating solid-state, heterogeneous catalysts. sigmaaldrich.com Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies catalyst separation and recycling, a key principle of green chemistry. mdpi.com

Methods for preparing these catalysts include:

Immobilization on Supports: Thulium ions can be deposited onto solid supports like silica, alumina, or polymers.

Co-precipitation: Thulium compounds can be co-precipitated with other metal oxides to create mixed-metal catalysts.

Metal-Organic Frameworks (MOFs): Thulium(III) chloride can be used to synthesize highly porous, crystalline MOFs. rsc.org A thulium-based MOF, NUC-37, containing a tetranuclear thulium cluster {Tm₄}, has demonstrated high catalytic activity for the chemical fixation of carbon dioxide (CO₂) by converting it into cyclic carbonates. rsc.org

Coordination Polymers: Heterogeneous catalysts have been synthesized through amine elimination reactions between lanthanide precursors and multitopic Schiff-base ligands. These materials have proven active for reactions like the intramolecular hydroalkoxylation of alkynols and exhibit good reusability. nih.gov

Research into Near-Infrared (NIR) Photocatalytic Activities of Thulium-Doped Systems

One of the most innovative catalytic applications involves using thulium-doped upconversion nanoparticles (UCNPs) to drive photocatalytic reactions with near-infrared light. wpmucdn.comrsc.org Standard photocatalysts, such as Titanium dioxide (TiO₂) and Bismuth oxychloride (BiOCl), are typically activated by UV light, which constitutes only a small fraction of the solar spectrum. By integrating them with UCNPs, it is possible to harvest abundant NIR light. researchgate.netsemanticscholar.org

This compound is a crucial precursor for synthesizing the UCNP component (e.g., NaYF₄:Yb,Tm) of these hybrid photocatalytic systems. sigmaaldrich.com The mechanism proceeds as follows:

The UCNPs absorb low-energy NIR photons.

Through the upconversion process involving Yb³⁺ and Tm³⁺ ions, this energy is converted into high-energy UV or visible photons.

The emitted high-energy photons are absorbed by the adjacent semiconductor photocatalyst, generating the electron-hole pairs necessary to drive redox reactions for, e.g., pollutant degradation or chemical synthesis.

This strategy effectively extends the active spectral range of wide-bandgap semiconductors into the NIR, significantly improving their potential efficiency under broadband solar irradiation.

Advanced Sensing and Proteomics Research

The unique luminescent properties of thulium and other lanthanides make them exceptional candidates for the development of advanced chemical sensors and biological probes. nih.govwikipedia.org Lanthanide-based probes offer distinct advantages over conventional fluorescent organic molecules, including:

Long Luminescence Lifetimes: Millisecond-scale lifetimes allow for time-resolved measurements, which can eliminate background interference from short-lived autofluorescence in biological samples, dramatically improving the signal-to-noise ratio. nih.govjst.go.jp

Sharp, Line-Like Emission Bands: The characteristic narrow emission peaks of lanthanides allow for easier detection and multiplexing (simultaneous detection of multiple targets). acs.org

Large Stokes Shift: The significant separation between excitation and emission wavelengths minimizes self-absorption and simplifies optical detection. jst.go.jp

This compound can be used to develop these probes, which are finding applications in various fields. msesupplies.com In proteomics, which is the large-scale study of proteins, thulium-based luminescent probes can be used for in vitro labeling of proteins and other biomolecules to monitor bioassays for diagnostics or drug discovery. msesupplies.cominnoget.com The luminescence of a thulium complex can be modulated by its interaction with a target protein, allowing for sensitive detection of protein binding and conformational changes. nih.govwikipedia.org Furthermore, thulium-doped nanoparticles are being investigated as probes for high-resolution cellular imaging, enabling the visualization of nanoparticle distribution within cells and potentially tracking specific cellular components. columbia.eduuow.edu.au

Emerging Applications in Quantum Technologies and Thermometry

The fundamental properties of thulium are positioning it as a valuable element in the development of quantum technologies and for advanced, non-contact temperature sensing.

Thulium atoms are considered an extremely attractive platform for quantum simulations and quantum information processing. lasphys.comresearchgate.net This interest is driven by several key atomic properties. Thulium possesses a significant magnetic moment in its ground state, which allows for long-range dipole-dipole interactions. lasphys.comlasphys.com Compared to other magnetic lanthanides like Erbium or Dysprosium, thulium has a relatively simpler electronic level structure, which is advantageous for experimental control. lasphys.comresearchgate.net Furthermore, the ability to finely tune near-field interactions using Feshbach resonances provides an additional layer of control. lasphys.com

A significant milestone in this area has been the successful creation of a Bose-Einstein condensate (BEC) using thulium atoms. lasphys.comlasphys.com Achieving this state of matter is a critical prerequisite for many quantum simulation experiments. Beyond direct use in quantum simulators, thulium is also a component in enabling technologies; for instance, thulium-doped fibre lasers are being developed to provide specific wavelengths needed for the laser cooling and trapping of other atomic species used in quantum experiments. optica.orgbohrium.com Thulium has also been incorporated into certain high-temperature superconducting materials, which are essential for building components of quantum computers. stanfordmaterials.com

Table 3: Properties of Thulium Relevant to Quantum Technologies

| Property | Significance | Reference |

| High Magnetic Moment | Enables long-range dipolar interactions between atoms, crucial for simulating complex quantum many-body systems. | lasphys.comresearchgate.net |

| Simple Level Structure | Compared to other magnetic lanthanoids, this simplifies the laser cooling and trapping schemes required for experiments. | lasphys.comresearchgate.net |

| Feshbach Resonances | Allows for precise control and tuning of the interaction strength between atoms. | lasphys.com |

| Bose-Einstein Condensation | The successful condensation of thulium atoms provides a quantum degenerate gas as a starting point for advanced simulations. | lasphys.comlasphys.com |

Luminescence thermometry is an emerging field focused on non-contact temperature measurement, which is critical for applications ranging from microelectronics to biomedicine where conventional thermometers are not feasible. bohrium.comua.pt Trivalent lanthanide ions, including Tm³⁺, are at the forefront of this technology due to their versatile and stable luminescence, which exhibits temperature-dependent changes. bohrium.comua.pt

The sharp, narrow emission bands of lanthanide ions are highly sensitive to temperature variations. frontiersin.org As temperature changes, the relative intensities of different emission peaks or the decay lifetime of the excited state can shift in a predictable and repeatable manner. acs.orgmdpi.com This allows for the creation of "ratiometric" or "lifetime-based" thermometers. Lanthanide-based thermometers offer significant advantages, including high sensitivity, rapid response times, and the ability to perform measurements with sub-micrometric spatial resolution. bohrium.comfrontiersin.org Research has specifically focused on synthesizing and characterizing Tm³⁺ complexes designed to function as molecular temperature sensors, including for specialized applications such as monitoring temperature in magnetic resonance (MR) imaging. rsc.org

Analytical Methodologies for Thulium Iii Chloride Hydrate Characterization

Elemental Composition and Purity Analysis

Determining the precise elemental makeup and purity level of Thulium(III) chloride hydrate (B1144303) is the primary step in its characterization. This involves quantifying the thulium content and identifying and measuring any trace elemental impurities.

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. nih.gov For Thulium(III) chloride hydrate, ICP-MS is the preferred method for quantifying trace and ultra-trace elemental impurities. nih.gov The sample is typically dissolved in dilute nitric acid and introduced into a high-temperature argon plasma, which ionizes the atoms. nih.gov A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for precise quantification of a wide range of elements in a single analysis. rsc.org

This technique is crucial for certifying high-purity grades of the compound, often required in electronics and materials science. sigmaaldrich.com Purity levels are commonly reported as 99.9% (3N) to 99.999% (5N) on a trace metals basis.

Table 1: Representative ICP-MS Analysis of Trace Metal Impurities in this compound (99.99% Purity)

| Element | Symbol | Concentration (ppm) |

| Iron | Fe | < 2.0 |

| Calcium | Ca | < 1.0 |

| Magnesium | Mg | < 1.0 |

| Aluminum | Al | < 0.5 |

| Nickel | Ni | < 0.5 |

| Copper | Cu | < 0.5 |

| Lead | Pb | < 0.2 |

| Other Rare Earths | REs | < 10.0 |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis of solids and liquids. researchgate.net When a sample is irradiated with high-energy X-rays, it emits characteristic secondary (or fluorescent) X-rays. Each element emits X-rays at a specific energy, allowing for the identification and quantification of the elements present. iaea.org XRF is particularly useful for confirming the major elemental composition (thulium and chlorine) and for screening for the presence of other heavy element impurities without complex sample preparation. ias.ac.inevidentscientific.com

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for quantifying specific elements. azom.com It measures the absorption of light by free atoms in a gaseous state. thermofisher.com A liquid sample is typically atomized in a flame or a graphite (B72142) furnace, and a light beam specific to the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element. While ICP-MS offers broader multi-element analysis, AAS can be a cost-effective and extremely precise method for quantifying specific target metallic impurities, such as iron or copper, at low levels. azom.comusgs.gov

Table 2: Comparison of XRF and AAS for this compound Analysis

| Feature | X-ray Fluorescence (XRF) | Atomic Absorption Spectroscopy (AAS) |

| Principle | Measures emitted fluorescent X-rays. iaea.org | Measures absorption of light by atomized sample. thermofisher.com |

| Sample State | Solid or liquid | Liquid/Solution |

| Analysis Type | Non-destructive, multi-element screening | Destructive, single-element quantification |

| Primary Use Case | Verifying major elements (Tm, Cl), screening impurities. | Quantifying specific trace metal impurities with high precision. |

| Sensitivity | ppm range | ppb to ppm range |

Thermogravimetric Analysis (TGA) for Hydration State and Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is indispensable for determining the number of water molecules of hydration and for studying its thermal stability and decomposition pathways. urfu.ru

As a sample of TmCl₃·xH₂O is heated, it undergoes a series of mass losses corresponding to the sequential removal of water molecules. Further heating can lead to the decomposition of the anhydrous chloride into thulium oxychloride (TmOCl). osti.gov The TGA curve provides precise quantitative information on the temperature ranges of these events and the percentage of mass lost at each step, allowing for the confirmation of the hydrate's stoichiometry (e.g., hexahydrate, TmCl₃·6H₂O). Studies on various rare earth chloride hydrates show that dehydration typically occurs in multiple steps before the formation of oxychloride at higher temperatures. urfu.ruosti.gov

Table 3: Illustrative TGA Data for the Thermal Decomposition of Thulium(III) Chloride Hexahydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 65 - 200 | ~18.8% | Loss of 4 H₂O molecules (TmCl₃·6H₂O → TmCl₃·2H₂O) |

| 200 - 350 | ~9.4% | Loss of 2 H₂O molecules (TmCl₃·2H₂O → TmCl₃) |

| > 400 | Varies | Decomposition to Thulium Oxychloride (TmCl₃ → TmOCl) |

Differential Scanning Calorimetry (DSC) for Phase Transition and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and other phase changes that involve an exchange of heat (enthalpy).